molecular formula C5H3BrF6 B14748260 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene CAS No. 2546-54-5

3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene

Cat. No.: B14748260
CAS No.: 2546-54-5
M. Wt: 256.97 g/mol
InChI Key: YKCSDXORPSTWAR-UHFFFAOYSA-N
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Description

3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene typically involves the introduction of fluorine atoms into the organic framework. One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents under controlled conditions. The process may also include purification steps to ensure the desired product’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.

    Addition: Electrophiles like halogens or nucleophiles like water can add across the double bond.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated amine derivative, while addition of water can form a fluorinated alcohol.

Scientific Research Applications

3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene exerts its effects depends on its interaction with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorinated compounds often exhibit unique binding properties with enzymes and receptors, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-Tetrafluorobut-1-ene: Lacks the bromo and difluoromethyl groups, making it less reactive in certain substitution reactions.

    3-Bromo-3,4,4,4-tetrafluorobut-1-ene: Similar structure but without the difluoromethyl group, affecting its chemical properties and reactivity.

Uniqueness

3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is unique due to the presence of both bromo and difluoromethyl groups, which confer distinct reactivity and properties. This combination allows for specific applications in synthesis and research that other similar compounds may not provide.

Properties

CAS No.

2546-54-5

Molecular Formula

C5H3BrF6

Molecular Weight

256.97 g/mol

IUPAC Name

3-[bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene

InChI

InChI=1S/C5H3BrF6/c1-2-3(7,4(6,8)9)5(10,11)12/h2H,1H2

InChI Key

YKCSDXORPSTWAR-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(F)(F)F)(C(F)(F)Br)F

Origin of Product

United States

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